Samarium (II) iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

I2Sm-2 |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

samarium;diiodide |

InChI |

InChI=1S/2HI.Sm/h2*1H;/p-2 |

InChI Key |

IXYRYFKRXLLFRG-UHFFFAOYSA-L |

Canonical SMILES |

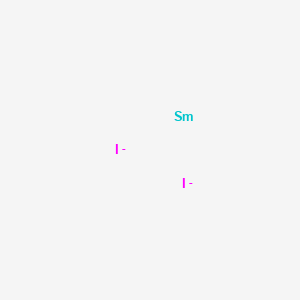

[I-].[I-].[Sm] |

Origin of Product |

United States |

Foundational & Exploratory

The Rise of a Reagent: A Technical History of Samarium(II) Iodide in Organic Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, evolution, and application of one of modern organic chemistry's most versatile reagents.

Introduction

In the landscape of synthetic organic chemistry, few reagents have offered the breadth of utility and selectivity as samarium(II) iodide (SmI₂). Since its introduction to the synthetic community, this powerful yet remarkably chemoselective single-electron transfer agent has revolutionized the construction of complex molecules, finding widespread application in natural product synthesis and drug discovery. This technical guide provides an in-depth historical perspective on the pivotal moments in the development of SmI₂ as a cornerstone of modern organic synthesis. We will delve into the key reactions, present quantitative data for comparative analysis, provide detailed experimental protocols for seminal transformations, and visualize the underlying mechanistic pathways.

The Dawn of a New Reagent: Kagan's Pioneering Work

The story of samarium(II) iodide in organic synthesis begins in 1977 with the seminal work of Professor Henri B. Kagan and his colleagues.[1][2][3] While the inorganic salt itself had been known for some time, Kagan's group was the first to systematically explore its potential as a reducing agent for organic functional groups.[1][2][3] Their initial reports detailed the preparation of a THF solution of SmI₂ from samarium metal and 1,2-diiodoethane (B146647), and its ability to perform a range of valuable transformations under mild conditions.[4][5] This deep blue solution, which would become affectionately known as "Kagan's reagent," was shown to efficiently reduce aldehydes and ketones, and, most notably, to effect the Barbier reaction.[5][6]

The SmI₂-mediated Barbier reaction, a one-pot coupling of a carbonyl compound with an organic halide, offered a significant advantage over the traditional Grignard reaction by allowing the in-situ formation of the organometallic nucleophile in the presence of the electrophile.[2][7] This discovery laid the foundation for a new era of carbon-carbon bond formation.

Expansion of the Synthetic Arsenal: Key Developments

Following Kagan's initial discoveries, the 1980s and 1990s saw an explosion of research into the applications of samarium(II) iodide, largely pioneered by the work of Gary A. Molander. This period saw the development of a host of new SmI₂-mediated transformations, significantly expanding its synthetic utility.

Intramolecular Reactions and Radical Cyclizations: A major breakthrough was the application of SmI₂ to intramolecular reactions. Molander and others demonstrated that SmI₂ could be used to promote the cyclization of haloalkyl-substituted ketones and esters, providing a powerful new tool for the construction of carbocyclic and heterocyclic ring systems.[2] These reactions often proceed through radical intermediates, and SmI₂ proved to be an excellent reagent for initiating and controlling these radical cyclizations.[1][2]

Pinacol (B44631) Coupling: The reductive coupling of two carbonyl groups to form a 1,2-diol, known as the pinacol coupling, was another area where SmI₂ excelled.[4] The reaction could be performed both inter- and intramolecularly, offering a reliable method for the synthesis of complex diols with high diastereoselectivity.[8][9]

The Role of Additives: A crucial aspect of SmI₂ chemistry that emerged during this period was the profound effect of additives on its reactivity and selectivity. Hexamethylphosphoramide (HMPA) was found to dramatically increase the reduction potential of SmI₂, allowing for the reduction of less reactive functional groups.[10][11] The addition of catalytic amounts of transition metal salts, such as nickel(II) iodide, was also shown to significantly accelerate certain reactions, like the Barbier reaction, through a change in the reaction mechanism.[2][10]

Data Presentation: A Quantitative Comparison of Key Reactions

The following tables summarize quantitative data for some of the key transformations mediated by samarium(II) iodide, highlighting the influence of reaction conditions and additives.

Table 1: Samarium(II) Iodide Mediated Barbier Reaction

| Entry | Alkyl Halide | Carbonyl Compound | Additive | Time | Yield (%) | Reference |

| 1 | 1-Iodododecane | 3-Pentanone (B124093) | None | 72 h | 69 | [10] |

| 2 | 1-Iodododecane | 3-Pentanone | HMPA (10 equiv.) | 5 min | ~100 | [10] |

| 3 | 1-Iodododecane | 3-Pentanone | Ni(acac)₂ (1 mol%) | 15 min | 97 | [10] |

Table 2: Samarium(II) Iodide Catalyzed Pinacol Coupling of Benzaldehyde

| Entry | Catalyst Loading (mol%) | Ligand | Diastereoselectivity (dl/meso) | Yield (%) | Reference |

| 1 | 10 | None | 50/50 | 85 | [8] |

| 2 | 10 | Tetraglyme | 19/81 | 92 | [8] |

Table 3: Reduction of Organic Halides with SmI₂

| Entry | Substrate | Additive | Time | Yield (%) | Reference |

| 1 | 1-Bromododecane | None | 48 h | 82 | [12] |

| 2 | 1-Bromododecane | HMPA | 10 min | 97 | [12] |

| 3 | 1-Chlorododecane | None | 48 h (60 °C) | No reaction | [12] |

| 4 | 1-Chlorododecane | HMPA | 8 h (60 °C) | 94 | [12] |

Experimental Protocols

This section provides detailed experimental protocols for three key samarium(II) iodide mediated reactions.

Protocol 1: Preparation of a 0.1 M Solution of Samarium(II) Iodide in THF[4]

Materials:

-

Samarium metal powder (1.65 g, 11.0 mmol)

-

1,2-Diiodoethane (1.55 g, 5.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (55 mL)

-

An oven-dried 100 mL round-bottomed flask with a magnetic stir bar and a septum

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add the samarium metal powder and 1,2-diiodoethane to the round-bottomed flask.

-

Seal the flask with the septum and evacuate and backfill with the inert gas three times.

-

Add the anhydrous THF via syringe.

-

Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the samarium metal and the formation of a deep blue solution. The ethylene (B1197577) gas generated is vented through a needle.

-

The resulting 0.1 M solution of SmI₂ is ready for use.

Protocol 2: SmI₂-Mediated Barbier Reaction with a Ketone[10]

Materials:

-

A solution of 0.1 M SmI₂ in THF (10 mL, 1.0 mmol)

-

Iodododecane (110 μL, 0.45 mmol)

-

3-Pentanone (48 μL, 0.45 mmol)

-

Anhydrous THF (2 mL)

Procedure:

-

In a separate, dry flask under an inert atmosphere, dissolve the iodododecane and 3-pentanone in 2 mL of anhydrous THF.

-

Add the substrate solution dropwise to the freshly prepared 0.1 M solution of SmI₂ in THF at room temperature.

-

Stir the reaction mixture. The disappearance of the characteristic blue color of SmI₂ to a yellowish suspension indicates the completion of the reaction.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: SmI₂-Mediated Intramolecular Pinacol Coupling[8]

Materials:

-

A solution of 0.1 M SmI₂ in THF (2.2 equiv.)

-

A dialdehyde (B1249045) substrate (1.0 equiv.)

-

Anhydrous THF

Procedure:

-

Under an inert atmosphere, dissolve the dialdehyde substrate in anhydrous THF.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Slowly add the 0.1 M solution of SmI₂ in THF to the cooled solution of the dialdehyde.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until the layers are clear.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of key SmI₂-mediated reactions.

Caption: Mechanism of the SmI₂-Mediated Barbier Reaction.

Caption: Mechanism of the SmI₂-Mediated Pinacol Coupling.

Caption: Experimental Workflow for a SmI₂-Mediated Radical Cyclization.

Conclusion

From its initial discovery as a novel reducing agent to its current status as an indispensable tool in the synthetic chemist's arsenal, the history of samarium(II) iodide is a testament to the power of curiosity-driven research and the continuous quest for more efficient and selective synthetic methods. Its ability to mediate a vast array of transformations, often with exquisite control over stereochemistry, has enabled the synthesis of countless complex natural products and pharmaceutically relevant molecules. The ongoing exploration of its reactivity, particularly in the development of catalytic systems and the use of new additives, ensures that the story of samarium(II) iodide in organic synthesis is far from over, promising exciting new discoveries for years to come.

References

- 1. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 2. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Samarium diiodide mediated reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]

- 10. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

synthesis of samarium (II) iodide from samarium metal and diiodoethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of samarium (II) iodide (SmI₂) from samarium metal and 1,2-diiodoethane (B146647). This method, pioneered by Kagan, remains a cornerstone for the preparation of this versatile single-electron transfer reagent, widely employed in organic synthesis.[1][2][3] This document outlines the core principles, experimental protocols, and quantitative data associated with this important transformation.

Reaction Overview and Mechanism

The synthesis of this compound from samarium metal and 1,2-diiodoethane is a straightforward and efficient method for generating a solution of the reagent, typically in tetrahydrofuran (B95107) (THF).[1][4] The reaction proceeds via a single-electron transfer from the samarium metal to the 1,2-diiodoethane, resulting in the formation of this compound and the evolution of ethene gas.[2][3]

The reaction can be represented by the following equation:

Sm + ICH₂CH₂I → SmI₂ + CH₂=CH₂

The resulting deep blue solution of SmI₂ in THF is typically used directly for subsequent organic transformations without isolation of the this compound itself.[1] The concentration of the prepared solution is generally around 0.1 M.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound from samarium metal and 1,2-diiodoethane.

| Parameter | Value | Notes | Reference(s) |

| Typical Concentration | 0.1 M | In Tetrahydrofuran (THF) | [3][5] |

| Reaction Time | Several hours (up to 2 hours) | Can be accelerated with ultrasound | [2][4] |

| Yield | Nearly quantitative | --- | [1] |

| Solvent | Tetrahydrofuran (THF) | Other solvents like acetonitrile (B52724) can be used | [1][5] |

| Samarium to Diiodoethane Ratio | ~2:1 | An excess of samarium metal is often used | [6] |

Detailed Experimental Protocol

This section provides a detailed, representative experimental procedure for the synthesis of this compound in THF.

Materials:

-

Samarium metal powder

-

1,2-diiodoethane

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Syringes and needles

Procedure:

-

Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently filled with an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Samarium Metal: Samarium metal powder (1.0 equivalent) is added to the flask under a positive pressure of the inert gas.

-

Preparation of the Diiodoethane Solution: In a separate, dry flask, a solution of 1,2-diiodoethane (0.5 equivalents) in anhydrous THF is prepared. This solution should be thoroughly degassed.

-

Reaction Initiation: The solution of 1,2-diiodoethane is slowly added to the stirring suspension of samarium metal in the reaction flask via a syringe or dropping funnel.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is indicated by a color change, with the solution gradually turning from colorless to a characteristic deep blue or green-blue, signifying the formation of SmI₂.[5] The evolution of ethene gas will also be observed.

-

Completion and Storage: The reaction is typically complete within several hours. The resulting 0.1 M solution of this compound is sensitive to air and moisture and should be used immediately or stored under an inert atmosphere.[1] The presence of a small amount of unreacted samarium metal can help stabilize the solution.[4]

Visualizations

Reaction Pathway

References

- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 2. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 3. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]

- 6. digitalcollections.drew.edu [digitalcollections.drew.edu]

physical and chemical properties of samarium (II) iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium (II) iodide (SmI₂), also known as Kagan's reagent, is a powerful and versatile single-electron reducing agent that has found widespread application in organic synthesis.[1][2] Its ability to promote a variety of chemical transformations under mild conditions, coupled with its remarkable chemoselectivity, has made it an indispensable tool for the construction of complex molecules, including natural products and pharmaceuticals.[3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation and use, and a summary of its key applications in modern organic chemistry.

Physical Properties

This compound is a green solid at room temperature.[2] When dissolved in tetrahydrofuran (B95107) (THF), its most common solvent for synthetic applications, it forms a characteristic deep blue solution.[2] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | SmI₂ | [2] |

| Molar Mass | 404.16 g/mol | [2] |

| Appearance | Green solid | [2] |

| Melting Point | 520 °C (968 °F; 793 K) | [2] |

| Solubility in THF | up to 0.1 M | [4][5] |

| Solubility in Acetonitrile | Limited | [6] |

| CAS Number | 32248-43-4 | [2] |

Chemical Properties and Reactivity

This compound is a strong one-electron reducing agent.[2] Its reactivity can be significantly influenced by the choice of solvents and additives, allowing for fine-tuning of its reductive power and selectivity.[7]

Key Chemical Characteristics:

-

Reducing Agent: SmI₂ is a potent single-electron transfer (SET) agent, capable of reducing a wide range of functional groups, including aldehydes, ketones, alkyl halides, and α,β-unsaturated esters.[1][8]

-

Oxophilicity: Samarium is highly oxophilic, meaning it has a strong affinity for oxygen. This property is crucial in many of its reactions, particularly in carbonyl additions.

-

Chemoselectivity: Despite its strong reducing power, SmI₂ exhibits remarkable chemoselectivity. For instance, it can selectively reduce one functional group in the presence of others that are typically susceptible to reduction.[2]

-

Sensitivity: this compound and its solutions are sensitive to air and moisture and should be handled under an inert atmosphere.[6]

Experimental Protocols

Preparation of this compound (0.1 M solution in THF)

This protocol describes the in-situ preparation of a 0.1 M solution of SmI₂ in THF from samarium metal and 1,2-diiodoethane (B146647).

Materials:

-

Samarium metal powder

-

1,2-diiodoethane

-

Anhydrous tetrahydrofuran (THF)

-

Argon gas supply

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

Procedure:

-

A Schlenk flask equipped with a magnetic stir bar is flame-dried and cooled under a stream of argon.

-

Samarium metal powder and 1,2-diiodoethane are added to the flask.

-

Anhydrous THF is added via cannula or syringe.

-

The reaction mixture is stirred vigorously at room temperature under a positive pressure of argon.

-

The reaction is typically complete within a few hours, indicated by the formation of a deep blue solution.

Samarium-Mediated Barbier Reaction

The Barbier reaction is a carbon-carbon bond-forming reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as samarium.[1][2] The reaction can be significantly accelerated and its yield improved with the use of additives like hexamethylphosphoramide (B148902) (HMPA) or catalytic amounts of nickel (II) iodide (NiI₂).[1]

General Procedure:

-

A solution of this compound in THF is prepared as described above.

-

The additive (HMPA or NiI₂), if used, is added to the SmI₂ solution.

-

A solution of the alkyl halide and the carbonyl compound in THF is added dropwise to the SmI₂ solution at room temperature.

-

The reaction is monitored by the disappearance of the deep blue color of the SmI₂ solution.

-

The reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

The product is extracted with an organic solvent and purified by standard methods.

Detailed Protocol with HMPA:

-

To a freshly prepared 0.1 M solution of SmI₂ in THF, add HMPA (typically 4-10 equivalents) dropwise under argon. A deep purple color will form.[1]

-

In a separate flask, prepare a solution of the alkyl halide and the carbonyl compound in THF.

-

Add the substrate solution dropwise to the SmI₂/HMPA mixture. The reaction is often complete within minutes.[1]

Detailed Protocol with Catalytic NiI₂:

-

To a freshly prepared 0.1 M solution of SmI₂ in THF, add a catalytic amount of NiI₂ (typically 1-5 mol%).[1]

-

In a separate flask, prepare a solution of the alkyl halide and the carbonyl compound in THF.

-

Add the substrate solution dropwise to the SmI₂/NiI₂ mixture. The reaction is typically complete within 15 minutes.[1]

Reaction Mechanisms

The Barbier reaction mediated by this compound is believed to proceed through a single-electron transfer mechanism. The presence of additives can alter the reaction pathway.

Mechanism of the Uncatalyzed Barbier Reaction:

-

Electron Transfer: SmI₂ transfers an electron to the alkyl halide, leading to the formation of a radical anion which then fragments to an alkyl radical and a halide ion.

-

Second Electron Transfer: The alkyl radical is further reduced by another equivalent of SmI₂ to form an organosamarium species.

-

Nucleophilic Attack: The organosamarium species acts as a nucleophile and attacks the carbonyl carbon.

-

Protonation: The resulting samarium alkoxide is protonated during the workup to yield the final alcohol product.

Role of HMPA: HMPA coordinates to the samarium ion, increasing its reducing power and accelerating the electron transfer steps.[1]

Role of Catalytic NiI₂: In the presence of catalytic NiI₂, SmI₂ first reduces Ni(II) to Ni(0). The Ni(0) species then undergoes oxidative addition to the alkyl halide. Transmetalation with Sm(III) regenerates the Ni(II) catalyst and forms the organosamarium species, which then reacts with the carbonyl compound.[1]

Spectroscopic Properties

The deep blue color of this compound in THF is due to a broad and strong absorption in the visible region of the electromagnetic spectrum.

| Spectroscopic Data | Value | Reference(s) |

| UV-Vis λmax (in THF) | ~555 nm and ~617 nm | [9] |

Handling and Storage

This compound is air and moisture sensitive.[6] It should be handled under an inert atmosphere (e.g., argon). Solutions are typically prepared fresh for use, but can be stored for short periods under an inert atmosphere.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering a unique combination of strong reducing power and high chemoselectivity. Its utility is further enhanced by the ability to tune its reactivity with various additives. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers and scientists in effectively utilizing this important reagent in their synthetic endeavors, particularly in the context of drug discovery and development where the efficient construction of complex molecular architectures is paramount.

References

- 1. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 5. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. [PDF] Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Structure and Bonding of Samarium(II) Iodide Tetrahydrofuran Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(II) iodide (SmI₂), often referred to as Kagan's reagent, is a powerful and versatile single-electron reducing agent that has found widespread application in organic synthesis.[1][2][3] Its utility stems from its ability to promote a variety of chemical transformations under mild conditions, including reductions, couplings, and cyclizations. The reactivity and selectivity of SmI₂ are profoundly influenced by its coordination environment, particularly by the ethereal solvent tetrahydrofuran (B95107) (THF) in which it is most commonly prepared and used. This technical guide provides a comprehensive overview of the structure and bonding of samarium(II) iodide THF complexes, with a focus on the well-characterized species relevant to its synthetic applications.

Synthesis of SmI₂(THF) Complexes

The preparation of SmI₂(THF) complexes is typically achieved in situ through the reaction of samarium metal with an iodine source in anhydrous THF under an inert atmosphere.[1][3] The resulting deep blue solution, characteristic of the Sm(II) species, is then used directly for synthetic transformations.[1] While several methods exist, two common approaches are the use of 1,2-diiodoethane (B146647) or elemental iodine.[4]

Experimental Protocols

Protocol 1: Synthesis using Iodine

This method is often preferred due to its atom efficiency.

| Step | Procedure |

| 1 | Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a stream of argon. |

| 2 | Allow the flask to cool to room temperature under argon. |

| 3 | Add samarium metal powder (1.0 equivalent). |

| 4 | Add anhydrous, degassed THF via syringe. |

| 5 | Add iodine (1.0 equivalent) to the stirred suspension. |

| 6 | Stir the mixture at room temperature. The reaction is typically complete within one hour, indicated by the formation of a deep blue solution. |

Protocol 2: Synthesis using 1,2-Diiodoethane

| Step | Procedure |

| 1 | Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a stream of argon. |

| 2 | Allow the flask to cool to room temperature under argon. |

| 3 | Add samarium metal powder (1.0 equivalent). |

| 4 | Add anhydrous, degassed THF via syringe. |

| 5 | Add a solution of 1,2-diiodoethane (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension of samarium metal. |

| 6 | Stir the mixture at room temperature. The reaction is generally complete in a few hours, yielding a deep blue solution of SmI₂(THF)n. The byproduct of this reaction is ethene gas. |

The concentration of the resulting SmI₂ solution is typically around 0.1 M in THF.[2]

Structure and Bonding of SmI₂(THF)₅

The most well-characterized samarium(II) iodide THF complex is the pentasolvate, SmI₂(THF)₅. This complex can be isolated as dark red-purple crystals by cooling a THF solution of SmI₂.

Crystal Structure and Coordination Geometry

X-ray crystallographic studies have unequivocally established the solid-state structure of SmI₂(THF)₅. The samarium center is seven-coordinate, adopting a pentagonal bipyramidal geometry.[1] The two iodide ligands occupy the axial positions, while the five THF molecules are situated in the equatorial plane.

// Central Samarium atom Sm [label="Sm", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.0];

// Axial Iodide ligands I1 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I2 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Equatorial THF ligands THF1 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF2 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF3 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF4 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF5 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Bonds Sm -> I1 [label="axial"]; Sm -> I2 [label="axial"]; Sm -> THF1 [label="equatorial"]; Sm -> THF2 [label="equatorial"]; Sm -> THF3 [label="equatorial"]; Sm -> THF4 [label="equatorial"]; Sm -> THF5 [label="equatorial"]; } dot Caption: Pentagonal bipyramidal geometry of SmI₂(THF)₅.

Quantitative Structural Data

The structural parameters of SmI₂(THF)₅ have been determined with high precision. The following table summarizes key bond lengths.

| Bond | Bond Length (Å) |

| Sm-I (axial) | ~3.16 - 3.25 |

| Sm-O (equatorial) | ~2.50 - 2.55 |

The Sm-I bond lengths are consistent with ionic interactions between the Sm²⁺ cation and the I⁻ anions. The Sm-O distances are typical for the coordination of THF to a lanthanide(II) center.

Structure and Bonding of SmI₂(THF)₂

When the THF is removed from a solution of SmI₂, a solid with the empirical formula SmI₂(THF)₂ is obtained. Unlike the monomeric SmI₂(THF)₅, the solid-state structure of SmI₂(THF)₂ is believed to be polymeric. In this arrangement, the samarium centers are likely bridged by iodide ligands to achieve a higher coordination number, which is common for lanthanide complexes. The THF molecules would then complete the coordination sphere of each samarium atom. A definitive single-crystal X-ray structure of this polymeric form is less commonly reported, as it is often used as a powder.

// Samarium atoms Sm1 [label="Sm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sm2 [label="Sm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sm3 [label="Sm", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bridging Iodide ligands I1 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I2 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I3 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I4 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Terminal THF ligands THF1 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF2 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF3 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF4 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Bonds Sm1 -> I1; Sm1 -> I2; Sm2 -> I2; Sm2 -> I3; Sm3 -> I3; Sm3 -> I4;

Sm1 -> THF1; Sm1 -> THF2; Sm2 -> THF3; Sm3 -> THF4;

// Dashed lines to indicate continuation of the polymer chain edge [style=dashed]; Sm3 -> "..." [arrowhead=none]; "..." -> Sm1 [arrowhead=none]; node [label="", width=0.1, height=0.1, style=invis]; } dot Caption: Proposed polymeric structure of SmI₂(THF)₂.

Spectroscopic Characterization

UV-Visible Spectroscopy

Solutions of SmI₂(THF)n in THF exhibit a characteristic deep blue color, which arises from broad and intense absorption bands in the visible region. These absorptions are attributed to 4f → 5d electronic transitions of the Sm²⁺ ion. The positions and intensities of these bands are sensitive to the coordination environment of the samarium center. For instance, the addition of co-solvents or other ligands that displace the coordinated THF molecules leads to a noticeable color change and a shift in the absorption maxima.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a useful tool for confirming the presence of coordinated THF molecules in SmI₂(THF)n complexes. The C-O-C stretching vibrations of the THF ligands typically appear in the region of 1000-1100 cm⁻¹. The coordination of THF to the Lewis acidic samarium center generally results in a shift of these bands to lower wavenumbers compared to free THF. Far-IR spectroscopy can provide information on the Sm-I and Sm-O stretching vibrations, which occur at lower frequencies.

Bonding and Electronic Structure

The bonding in SmI₂(THF)n complexes is predominantly ionic, involving electrostatic interactions between the Sm²⁺ cation and the iodide anions, as well as ion-dipole interactions with the oxygen atoms of the THF ligands. The Sm²⁺ ion has a [Xe]4f⁶ electronic configuration. The partially filled f-orbitals are largely core-like and do not participate significantly in covalent bonding.

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the electronic structure of these complexes.[5][6] These studies help to rationalize the observed geometries and the nature of the metal-ligand interactions.

Role in Organic Synthesis

The THF ligands in SmI₂(THF)n complexes are crucial for solubilizing the samarium salt and modulating its reactivity. The labile nature of the Sm-O(THF) bonds allows for the coordination of substrates to the samarium center, which is a key step in many SmI₂-mediated reactions. The number of coordinated THF molecules influences the steric environment around the samarium ion and its reduction potential.

Conclusion

The coordination chemistry of samarium(II) iodide with tetrahydrofuran is central to its function as a versatile reagent in organic synthesis. The well-defined seven-coordinate, pentagonal bipyramidal structure of SmI₂(THF)₅ provides a clear model for understanding the steric and electronic environment of the samarium center in solution. The facile synthesis of SmI₂(THF)n solutions allows for their widespread use in both academic and industrial research. A thorough understanding of the structure and bonding of these complexes is essential for the rational design of new synthetic methodologies and for optimizing existing processes in drug development and other areas of chemical science.

References

- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 2. Samarium(II)_iodide [chemeurope.com]

- 3. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Core of Reactivity: An In-depth Technical Guide to the Single-Electron Transfer (SET) Mechanism of Samarium (II) Iodide

For Researchers, Scientists, and Drug Development Professionals

Samarium (II) iodide (SmI₂), also known as Kagan's reagent, has emerged as a powerhouse in modern organic synthesis since its introduction by Henri Kagan.[1] Its remarkable versatility as a potent yet selective single-electron reducing agent has made it an indispensable tool for the construction of complex molecules, with widespread applications in natural product synthesis and drug development.[2][3] This technical guide delves into the core of SmI₂'s reactivity – the single-electron transfer (SET) mechanism – providing a comprehensive overview for researchers leveraging this reagent in their synthetic endeavors.

The Fundamental Principle: Single-Electron Transfer

At its heart, the reactivity of samarium(II) iodide stems from the facile oxidation of Sm(II) to Sm(III), a process driven by the transfer of a single electron to a suitable organic substrate. This initial electron transfer generates a radical anion intermediate, which is the cornerstone of SmI₂'s diverse chemical transformations.[2] The reduction potential of SmI₂, and consequently its reactivity, can be significantly modulated by the choice of solvent and the addition of various additives.[4]

The general SET mechanism can be conceptualized as follows:

This initial SET step can be followed by a variety of pathways, including a second electron transfer to form a dianion, protonation of the radical anion, or radical-mediated bond formation, leading to a wide array of synthetic transformations.[2]

The Influence of the Reaction Environment: Solvents and Additives

The synthetic utility of SmI₂ is dramatically expanded by its sensitivity to the reaction environment. The choice of solvent and the use of additives can fine-tune its reducing power and selectivity.

Solvents

Tetrahydrofuran (THF) is the most common solvent for SmI₂ reactions, as it effectively solvates the samarium species. The polarity of the solvent can have a profound effect on the reduction potential of SmI₂.[5]

Additives

Additives are crucial for modulating the reactivity and selectivity of SmI₂-mediated reactions. They can be broadly categorized as Lewis bases (activators) and proton sources.

-

Lewis Bases (Activators): Hexamethylphosphoramide (HMPA) is a classic and potent activator that significantly increases the reduction potential of SmI₂.[6] It coordinates to the samarium center, increasing its electron-donating ability. However, due to its carcinogenicity, alternatives such as tripyrrolidinophosphoric acid triamide (TPPA) have been developed.[5]

-

Proton Sources: Alcohols (e.g., methanol, tert-butanol) and water are frequently used as proton sources. They can protonate the initially formed radical anion, preventing undesired side reactions and influencing the reaction pathway.[5] The combination of SmI₂ with water and an amine can create a highly potent reducing system.

Key Transformations Mediated by SmI₂

The versatility of the SET mechanism allows SmI₂ to mediate a wide range of chemical transformations with high efficiency and selectivity.

Reduction of Carbonyl Compounds

Ketones and aldehydes are readily reduced by SmI₂. The reaction proceeds through a ketyl radical anion intermediate. In the presence of a proton source, the final product is the corresponding alcohol. In the absence of a proton source, pinacol (B44631) coupling to form a 1,2-diol can occur.[7]

Reduction of Organic Halides

Alkyl, vinyl, and aryl halides can be reduced to the corresponding hydrocarbons. The mechanism can proceed through either a radical pathway or via the formation of an organosamarium intermediate, depending on the reaction conditions, particularly the presence of HMPA.[5]

Carbon-Carbon Bond Forming Reactions

SmI₂ is a powerful reagent for promoting carbon-carbon bond formation. Key examples include:

-

Barbier Reaction: An in-situ Grignard-type reaction where an organic halide, a carbonyl compound, and SmI₂ are reacted in a single pot.[2]

-

Pinacol Coupling: The reductive coupling of two carbonyl compounds to form a 1,2-diol.[7]

-

Intramolecular Cyclizations: The SET-initiated formation of radical intermediates can trigger a variety of intramolecular cyclization reactions to form carbocyclic and heterocyclic rings, a strategy widely used in total synthesis.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for various SmI₂-mediated reactions.

Table 1: Reduction of Ketones

| Substrate | Additive(s) | Temp (°C) | Time | Yield (%) | Diastereoselectivity |

| Cyclohexanone | MeOH | rt | 5 min | >95 | N/A |

| 4-tert-Butylcyclohexanone | MeOH | rt | 10 min | 98 | 9:1 (trans:cis) |

| Acetophenone | t-BuOH | 0 | 1 h | 92 | N/A |

Table 2: Reduction of Alkyl Halides

| Substrate | Additive(s) | Temp (°C) | Time | Yield (%) |

| 1-Iodododecane | None | rt | 6 h | 95 |

| 1-Bromododecane | HMPA | rt | 10 min | 97 |

| 1-Chlorodecane | HMPA | 60 | 8 h | 94 |

Table 3: Pinacol Coupling of Aldehydes

| Substrate | Additive(s) | Temp (°C) | Time | Yield (%) | Diastereoselectivity (dl:meso) |

| Benzaldehyde | None | rt | 1 h | 85 | 50:50 |

| Benzaldehyde | HMPA | -78 | 30 min | 95 | 90:10 |

| Heptanal | t-BuOH | 0 | 2 h | 78 | 60:40 |

Experimental Protocols

Preparation of a 0.1 M Solution of SmI₂ in THF

Materials:

-

Samarium metal powder (1.1 eq)

-

1,2-Diiodoethane (B146647) (1.0 eq)

-

Anhydrous, degassed THF

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add samarium metal powder.

-

In a separate flask, dissolve 1,2-diiodoethane in anhydrous, degassed THF to make a solution.

-

Slowly add the 1,2-diiodoethane solution to the stirring suspension of samarium metal in THF via a cannula.

-

The reaction mixture will turn from colorless to a deep blue-green, indicating the formation of SmI₂. The reaction is typically complete within 1-2 hours at room temperature.

-

The concentration of the SmI₂ solution can be determined by titration.

General Procedure for the Reduction of a Ketone

Materials:

-

Ketone (1.0 eq)

-

0.1 M SmI₂ solution in THF (2.2 eq)

-

Proton source (e.g., Methanol, 10 eq)

-

Anhydrous THF

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the ketone dissolved in anhydrous THF.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Slowly add the 0.1 M SmI₂ solution via syringe until the characteristic blue-green color persists.

-

Add the proton source (e.g., methanol) to the reaction mixture.

-

Stir the reaction until completion, monitoring by TLC.

-

Quench the reaction by exposure to air (the color will change to yellow) and then add a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Standard Work-up Procedure for SmI₂ Reactions

A common challenge in SmI₂ reactions is the removal of samarium salts during the work-up. A widely used and effective procedure involves the use of Rochelle's salt (potassium sodium tartrate).[5]

Procedure:

-

After quenching the reaction with air, dilute the reaction mixture with ethyl acetate.

-

Add a saturated aqueous solution of potassium sodium tartrate and stir vigorously for 30-60 minutes. This will chelate the samarium salts and break up any emulsions.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Conclusion

The single-electron transfer mechanism of this compound is a cornerstone of its powerful and versatile reactivity in organic synthesis. By understanding the fundamental principles of SET and the profound influence of the reaction environment, researchers can effectively harness the capabilities of this exceptional reagent. The ability to fine-tune its reactivity through the judicious use of solvents and additives allows for a high degree of control and selectivity, making SmI₂ an invaluable tool in the synthesis of complex molecules and the development of new pharmaceuticals. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of SmI₂-mediated transformations.

References

- 1. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 2. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 7. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Samarium (II) Iodide in Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of samarium (II) iodide (SmI₂) in tetrahydrofuran (B95107) (THF), a critical parameter for its widespread use as a potent one-electron reducing agent in organic synthesis. This document compiles quantitative data, detailed experimental protocols for solution preparation and concentration determination, and a discussion of factors influencing the stability and reactivity of this vital reagent.

Quantitative Solubility Data

This compound, also known as Kagan's reagent, is most commonly used as a solution in THF.[1] Its solubility in this solvent is a key factor for its practical application in synthetic chemistry. The deep blue color of the solution is characteristic of the SmI₂(THF)₅ complex.[2]

The established maximum concentration of this compound in tetrahydrofuran at or near room temperature is approximately 0.1 M.[2][3][4][5] This concentration is widely cited in the literature and forms the basis for most synthetic procedures. Solutions of this concentration are also commercially available.[1][6] It is important to note that the characteristic deep blue color of the solution can be observed at concentrations ranging from 0.005 M to 0.1 M, and therefore, color alone is not a reliable indicator of saturation.[2]

| Parameter | Value | Solvent | Temperature | Notes |

| Maximum Solubility | ~ 0.1 mol/L | Tetrahydrofuran (THF) | Room Temperature (~20-25°C) | This is the most frequently cited value for saturated solutions. |

| Molar Mass of SmI₂ | 404.16 g/mol | - | - | - |

| Approximate g/100mL | ~ 4.04 g/100mL | Tetrahydrofuran (THF) | Room Temperature (~20-25°C) | Calculated based on the 0.1 M solubility. |

Experimental Protocols

The preparation and determination of the concentration of this compound solutions require careful handling due to the reagent's sensitivity to air and moisture.[7] All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Two primary methods are widely used for the synthesis of this compound solutions in THF: Kagan's method and Imamoto's method.

2.1.1. Kagan's Method (using 1,2-Diiodoethane)

This method utilizes the reaction between samarium metal and 1,2-diiodoethane (B146647).

-

Materials:

-

Samarium powder (1.65 g, 11.0 mmol)

-

1,2-Diiodoethane (1.55 g, 5.5 mmol)

-

Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (55 mL)

-

-

Procedure:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas.

-

Allow the flask to cool to room temperature under the inert atmosphere.

-

Quickly add the samarium powder and 1,2-diiodoethane to the flask.

-

Seal the flask and purge with inert gas for several minutes.

-

Add the anhydrous THF via a syringe or cannula.

-

Stir the mixture vigorously at room temperature. The reaction is typically indicated by the formation of a deep blue solution and the evolution of ethene gas. The reaction can take several hours to complete.[2]

-

Once the reaction is complete (as indicated by the consumption of the samarium metal and the persistent deep blue color), stop stirring and allow any unreacted samarium to settle. The supernatant is the ~0.1 M SmI₂ solution.

-

2.1.2. Imamoto's Method (using Iodine)

This method is considered more atom-economical as it does not produce a gaseous byproduct.

-

Materials:

-

Samarium powder (3.3 g, 22 mmol)

-

Iodine (5.1 g, 20 mmol)

-

Anhydrous Tetrahydrofuran (THF), freshly distilled (200 mL)

-

-

Procedure:

-

Following the same inert atmosphere precautions as in Kagan's method, add the samarium powder to a flame-dried round-bottom flask.

-

Add the iodine to the flask.

-

Add the anhydrous THF.

-

Stir the mixture at room temperature. The reaction progress is indicated by a color change from the initial purple of the iodine to a deep blue. The reaction may be refluxed to ensure completion.[4]

-

After the reaction is complete, the resulting deep blue solution is ready for use or titration.

-

The concentration of the prepared SmI₂ solution should be determined before use, as the yield can vary. A common method is iodometric titration.

-

Principle: Samarium (II) is oxidized to Samarium (III) by iodine. The endpoint is the disappearance of the blue SmI₂ color and the appearance of the persistent brown color of excess iodine.

-

Materials:

-

Standardized solution of iodine in anhydrous THF (e.g., 0.1 M)

-

An aliquot of the prepared SmI₂ solution (e.g., 1.0 mL)

-

Anhydrous THF for dilution

-

-

Procedure:

-

Under an inert atmosphere, transfer a known volume of the SmI₂ solution to a flask.

-

Dilute with anhydrous THF to make the endpoint easier to visualize.

-

Titrate with the standardized iodine solution dropwise with vigorous stirring.

-

The endpoint is reached when the deep blue color of the SmI₂ solution is completely discharged and a faint, persistent yellow-brown color of the iodine solution appears.

-

Calculate the concentration of the SmI₂ solution based on the volume of the titrant used.

-

Factors Influencing Solubility and Stability

-

Solvent: Tetrahydrofuran is the solvent of choice due to its ability to form a stable complex with SmI₂.[2] While other etheral solvents can be used, THF provides a good balance of solubility and stability.

-

Additives: Additives such as hexamethylphosphoramide (B148902) (HMPA) are often used to enhance the reducing power of SmI₂. While these additives significantly impact the reactivity, their effect on the intrinsic solubility is not well-quantified in the literature. It is known that HMPA can displace THF in the coordination sphere of the samarium ion.

-

Air and Moisture: this compound is extremely sensitive to both air and moisture. Oxidation to Sm(III) species occurs rapidly upon exposure, leading to a loss of the characteristic blue color and a decrease in reducing activity. Therefore, strict anaerobic and anhydrous conditions are paramount for the preparation and storage of SmI₂ solutions.

-

Storage: For short-term storage, SmI₂ solutions in THF should be kept under an inert atmosphere, often over a small amount of excess samarium metal to scavenge any oxidants. For longer-term storage, the solvent can be removed in vacuo to yield a solid SmI₂(THF)n complex, which should be stored in a glovebox.

Visualizations

References

- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 2. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 4. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]

- 5. researchgate.net [researchgate.net]

- 6. Samarium(II)_iodide [chemeurope.com]

- 7. grokipedia.com [grokipedia.com]

The Cornerstone of Single-Electron Transfer: A Technical Guide to Samarium(II) Iodide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, has emerged from an esoteric curiosity to an indispensable tool in modern organic synthesis. Its facility as a potent, yet tunable, one-electron reductant has empowered chemists to forge complex molecular architectures with remarkable precision. This technical guide delves into the fundamental principles governing the reactivity of SmI₂, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its core chemical properties, the profound influence of additives, detailed experimental protocols for its preparation and application, and the intricate mechanisms that underpin its synthetic utility. Quantitative data are presented in a clear tabular format to facilitate comparison, and key concepts are visualized through detailed diagrams to enhance understanding.

Core Principles of Samarium(II) Iodide

Samarium(II) iodide is a powerful single-electron transfer (SET) agent, valued for its ability to reduce a wide array of organic functional groups under mild conditions.[1][2] Its versatility stems from the accessibility of the Sm(III) oxidation state following the transfer of a single electron from the Sm(II) center. This process generates radical intermediates, which can undergo further reduction to organosamarium species or participate in a variety of carbon-carbon bond-forming reactions.[3]

The reactivity of SmI₂ is not static; it is profoundly influenced by the solvent and, more dramatically, by the presence of additives. These additives can modulate the reduction potential of the Sm(II) center, alter the reaction mechanism, and enhance chemo- and stereoselectivity.[3][4] This tunability is a key feature that allows for the application of SmI₂ in the synthesis of complex molecules, including natural products and pharmaceuticals.[5]

The Role of Additives

Additives are crucial for unlocking the full synthetic potential of SmI₂. They can be broadly categorized into Lewis bases, proton sources, and inorganic salts.

-

Lewis Bases (e.g., HMPA, DMPU, THF): Hexamethylphosphoramide (HMPA) is a classic additive that significantly enhances the reducing power of SmI₂.[4] By coordinating to the samarium ion, HMPA increases the electron density at the metal center, making it a more potent reductant.[4] The use of HMPA can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[4] However, due to its toxicity, alternatives like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are often employed.

-

Proton Sources (e.g., H₂O, Alcohols): The addition of proton sources, such as water or alcohols, can also significantly impact the reactivity of SmI₂. Water, in particular, has been shown to form SmI₂(H₂O)n complexes that are powerful reductants.[6] These complexes can facilitate reductions that are sluggish or do not proceed with SmI₂ alone. The presence of a proton source is also critical for quenching anionic intermediates and can influence the stereochemical outcome of a reaction.[7]

-

Inorganic Salts (e.g., LiBr, LiCl): The addition of lithium halides can lead to the formation of more soluble and reactive samarium(II) species through halide exchange, effectively generating SmBr₂ or SmCl₂ in situ. These species possess higher reduction potentials than SmI₂.

Quantitative Data

The efficacy of SmI₂ as a reductant is quantitatively described by its reduction potential (E°). This value is highly dependent on the solvent and the additives present. The following tables summarize key quantitative data related to SmI₂ reductions.

Table 1: Reduction Potentials of Sm(II) Species

| Reductant | E° (V vs. SCE) | Solvent | Reference |

| SmI₂ | -1.55 | THF | [6] |

| SmI₂-HMPA | -2.05 | THF | [5] |

| SmI₂(H₂O)n (n=60) | -1.0 ± 0.1 | THF/DME | [6] |

| SmI₂(H₂O)n (n=500) | -1.3 ± 0.1 | THF/DME | [6] |

| SmBr₂ | -1.79 ± 0.08 | THF | [6] |

| SmCl₂ | -2.03 ± 0.01 | THF | [6] |

Table 2: Representative Reaction Times and Yields for SmI₂-Mediated Reductions

| Substrate | Functional Group | Additive | Time | Yield (%) | Reference |

| 1-Iodododecane | Alkyl Halide | None | 72 h | 69 | [4] |

| 1-Iodododecane | Alkyl Halide | HMPA (10 equiv.) | < 5 min | ~100 | [4] |

| 1-Iodododecane | Alkyl Halide | Ni(acac)₂ (1 mol%) | 15 min | 97 | [4] |

| Cyclohexanone | Ketone | None | - | - | [8] |

| 2-(But-3-enyl)cyclohexan-1-one | Ketone-Alkenyl | HMPA | - | 98 | [9] |

| Methyl Benzoate | Ester | H₂O/i-PrNH₂ | - | High | [10] |

| Nitrocyclohexane | Nitro | H₂O/i-PrNH₂ | - | 90 | [10] |

Experimental Protocols

The successful application of SmI₂ in synthesis relies on the careful execution of experimental procedures, particularly with respect to maintaining an inert atmosphere due to the air-sensitivity of Sm(II).

Preparation of a 0.1 M Solution of SmI₂ in THF

Materials:

-

Samarium metal powder (1.3 mmol, 0.2 g)

-

Iodine crystals (2.0 mmol, 0.254 g)

-

Anhydrous, degassed tetrahydrofuran (B95107) (THF) (10 mL)

-

Flame-dried 50 mL round-bottom flask with a magnetic stir bar and septum

-

Argon source with balloon

Procedure:

-

Flame-dry the round-bottom flask under a stream of argon and allow it to cool to room temperature.

-

Quickly weigh and add the samarium metal powder to the flask, followed by flushing with argon.

-

Add the anhydrous, degassed THF to the flask via syringe.

-

Add the iodine crystals to the stirring solution.

-

Seal the flask with a septum and maintain a positive pressure of argon using a balloon.

-

Stir the mixture vigorously at room temperature for at least 3 hours. The solution will turn a deep blue-green color, indicating the formation of SmI₂.[4]

SmI₂-Mediated Barbier Reaction with HMPA

Materials:

-

Freshly prepared 0.1 M SmI₂ in THF (1.0 mmol, 10 mL)

-

Hexamethylphosphoramide (HMPA) (10 mmol, 1.75 mL)

-

Iodododecane (0.45 mmol, 110 µL)

-

3-Pentanone (B124093) (0.45 mmol, 48 µL)

-

Anhydrous THF (2 mL)

-

Inert atmosphere setup (argon)

Procedure:

-

To the freshly prepared SmI₂ solution under argon, add HMPA dropwise via syringe. A deep purple color will form.

-

In a separate flame-dried vial under argon, prepare a solution of iodododecane and 3-pentanone in anhydrous THF.

-

Add the substrate solution dropwise to the SmI₂/HMPA complex.

-

Stir the reaction mixture. The reaction is typically complete within 5 minutes, indicated by the purple color becoming cloudy.[4]

-

Quench the reaction by exposing the solution to air.

-

Proceed with the work-up procedure.

General Work-up Procedure for SmI₂ Reactions

A common challenge in the work-up of SmI₂ reactions is the formation of emulsions due to the precipitation of samarium(III) hydroxide. The use of a chelating agent like Rochelle's salt (potassium sodium tartrate) can effectively prevent this issue.[11][12]

Materials:

-

Reaction mixture

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous solution of Rochelle's salt

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dilute the reaction mixture with an excess of ethyl acetate.

-

If unreacted SmI₂ remains (indicated by a blue or green color), stir the mixture open to the air until the color changes to a bright yellow, signifying the oxidation of Sm(II) to Sm(III).

-

Add a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and saturated aqueous Rochelle's salt solution. Stir vigorously for 15-30 minutes. This will chelate the samarium salts and prevent emulsion formation.[11]

-

Transfer the mixture to a separatory funnel and perform a standard aqueous extraction with ethyl acetate.

-

Wash the combined organic extracts with 10% aqueous sodium thiosulfate to remove any residual iodine, followed by a wash with brine.[11]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude product.

Visualization of Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts in SmI₂ chemistry.

Reaction Setup and Execution

Caption: Workflow for a typical SmI₂-mediated reaction.

Mechanism of Ketone Reduction

References

- 1. youtube.com [youtube.com]

- 2. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 4. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Making sure you're not a bot! [gupea.ub.gu.se]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Samarium (II) Iodide Mediated Barbier Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful and versatile single-electron transfer (SET) agent that has become an indispensable tool in modern organic synthesis.[1][2] Its mild reaction conditions and high degree of chemoselectivity make it particularly valuable in the construction of complex molecules, a critical aspect of drug development.[1] One of the most prominent applications of SmI₂ is in the Barbier reaction, a one-pot coupling of an organic halide with a carbonyl compound to form an alcohol.[1][2] This reaction offers a significant advantage over the traditional Grignard reaction by generating the organosamarium intermediate in situ, thus allowing for greater functional group tolerance.[1][3]

The reactivity and efficiency of the SmI₂-mediated Barbier reaction can be significantly enhanced and controlled through the use of additives.[2][4] This document provides detailed protocols for the preparation of SmI₂ and its application in the Barbier reaction, with a focus on the mechanistic role and practical application of two common additives: hexamethylphosphoramide (B148902) (HMPA) and nickel(II) acetylacetonate (B107027) (Ni(acac)₂).[2][5]

Data Presentation: Impact of Additives on Reaction Performance

The choice of additive in a samarium Barbier reaction has a profound impact on the reaction time and yield. The following table summarizes the quantitative data for a representative Barbier reaction between iodododecane and 3-pentanone (B124093), illustrating the dramatic rate enhancement and improved yields achieved with the use of HMPA or a catalytic amount of Ni(acac)₂.

| Condition | Reaction Time | Yield of Tertiary Alcohol | Reference |

| No Additive | 72 hours | 69% | [5][6] |

| 10 equiv. HMPA | A few minutes | Nearly quantitative | [5][6] |

| 1 mol% Ni(acac)₂ | 15 minutes | 97% | [5][6] |

Experimental Protocols

Preparation of 0.1 M Samarium (II) Iodide (SmI₂) in THF

This protocol describes the in situ preparation of a 0.1 M solution of SmI₂ in tetrahydrofuran (B95107) (THF) from samarium metal and iodine.[5][7] This solution is highly sensitive to oxygen and moisture, and therefore, all operations must be conducted under an inert atmosphere (e.g., argon).[8]

Materials:

-

Samarium powder

-

Iodine crystals

-

Anhydrous, degassed tetrahydrofuran (THF)

-

50 mL round-bottomed flask, flame-dried

-

Magnetic stir bar

-

Septum

-

Argon source

Procedure:

-

Flame-dry a 50 mL round-bottomed flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of argon.

-

Once cool, add samarium powder (0.301 g, 2.0 mmol) to the flask.

-

In a separate, dry vial, weigh out iodine crystals (0.254 g, 1.0 mmol) and add them to the reaction flask.

-

Seal the flask with a septum and flush with argon.

-

Add 10 mL of dry, degassed THF to the flask via syringe.

-

Stir the mixture vigorously at room temperature. The solution will turn from a yellow/brown color to a deep blue-green, indicating the formation of SmI₂.

-

Continue stirring for a minimum of 3 hours to ensure complete reaction.[9] The resulting deep blue-green solution is approximately 0.1 M SmI₂ and is ready for use.

Samarium Barbier Reaction Protocol with HMPA

This protocol details the Barbier reaction using the pre-prepared SmI₂ solution with HMPA as an additive. HMPA enhances the reduction potential of SmI₂ by coordinating to the samarium center.[2][10]

Materials:

-

Freshly prepared 0.1 M SmI₂ in THF (10 mL, 1.0 mmol)

-

Hexamethylphosphoramide (HMPA)

-

Iodododecane

-

3-Pentanone

-

Anhydrous, degassed THF

-

Syringes and needles

-

Clean, dry reaction vial under argon

Procedure:

-

To the freshly prepared 0.1 M SmI₂ solution under argon, add HMPA (1.75 mL, 10 mmol, 10 equiv.) dropwise via syringe. The solution will turn a deep purple color.[5]

-

In a separate, clean, and dry vial under argon, prepare a solution of iodododecane (0.45 mmol, 110 μl) and 3-pentanone (0.45 mmol, 48 μl) in 2 mL of dry, degassed THF.[5]

-

Add the substrate solution dropwise to the SmI₂/HMPA mixture with vigorous stirring.[5]

-

The reaction is typically complete within 5 minutes, indicated by the purple solution becoming cloudy.[5]

-

Upon completion, quench the reaction by opening the flask to the air and adding 10 mL of 0.1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Samarium Barbier Reaction Protocol with Catalytic Ni(acac)₂

This protocol outlines the Barbier reaction using a catalytic amount of Ni(acac)₂. In this case, SmI₂ reduces Ni(II) to Ni(0), which is the active catalyst in the reaction cycle.[2][6]

Materials:

-

Freshly prepared 0.1 M SmI₂ in THF (10 mL, 1.0 mmol)

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Iodododecane

-

3-Pentanone

-

Anhydrous, degassed THF

-

Syringes and needles

-

Two clean, dry reaction vials under argon

Procedure:

-

In a clean, dry vial under argon, weigh out Ni(acac)₂ (0.0026 g, 0.01 mmol, 1 mol%) and dissolve it in 3 mL of degassed THF.[5]

-

Add the Ni(acac)₂ solution via syringe to the freshly prepared 0.1 M SmI₂ solution.[5]

-

In a separate clean, dry vial under argon, prepare a solution of iodododecane (0.45 mmol, 110 μl) and 3-pentanone (0.45 mmol, 48 μl) in 2 mL of dry, degassed THF.[5]

-

Add the substrate solution dropwise to the SmI₂/Ni(II) mixture with vigorous stirring.[5]

-

The reaction is complete within approximately 15 minutes, indicated by the dissipation of the blue color to a yellow-green.[5]

-

Work-up the reaction as described in the HMPA protocol (steps 5-7).

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for performing a this compound mediated Barbier reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Samarium (II) Iodide in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Samarium (II) iodide (SmI₂), also known as Kagan's reagent, has emerged as a powerful and versatile single-electron transfer (SET) reagent in organic synthesis. Its ability to form carbon-carbon bonds under mild conditions with high chemoselectivity makes it an invaluable tool in the construction of complex molecules, particularly in the field of natural product synthesis and drug development.[1][2][3] This document provides detailed application notes and experimental protocols for key carbon-carbon bond-forming reactions mediated by SmI₂.

Overview of this compound

SmI₂ is a one-electron reducing agent that is typically prepared in situ from samarium metal and an iodine source, such as iodine (I₂) or 1,2-diiodoethane, in tetrahydrofuran (B95107) (THF).[4] The resulting deep blue solution is sensitive to air and moisture and is therefore handled under an inert atmosphere. The reactivity of SmI₂ can be significantly modulated by the use of additives, which can enhance its reducing power and influence the stereochemical outcome of reactions.[5] Common additives include hexamethylphosphoramide (B148902) (HMPA), which increases the reduction potential of SmI₂, and proton sources like tert-butanol, which can participate in the reaction mechanism.[5]

Key Carbon-Carbon Bond Forming Reactions

Several classes of carbon-carbon bond-forming reactions can be efficiently promoted by SmI₂. The most prominent examples include Barbier-type reactions, pinacol (B44631) couplings, and ketyl-olefin cyclizations.

Samarium-Mediated Barbier Reaction

The SmI₂-mediated Barbier reaction is a nucleophilic addition of an organic halide to a carbonyl group.[2] Unlike the Grignard reaction, the Barbier reaction is a one-pot process where the organometallic nucleophile is generated in the presence of the electrophile.[5] This reaction is highly efficient for the formation of secondary and tertiary alcohols.

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Organic Halide | Carbonyl Compound | Additive | Time | Yield (%) | Reference |

| 1 | Iodododecane | 3-Pentanone (B124093) | None | 72 h | 69 | [1] |

| 2 | Iodododecane | 3-Pentanone | HMPA (10 equiv) | 5 min | ~100 | [1] |

| 3 | Iodododecane | 3-Pentanone | Ni(acac)₂ (1 mol%) | 15 min | 97 | [1] |

| 4 | Methoxy iodide | Chloro ketone | NiI₂ (catalytic) | - | 72 | [2] |

| 5 | Iodoalkene | Aldehyde | HMPA | rt | 98 | [2] |

Experimental Protocol: Intermolecular Barbier Reaction with HMPA

This protocol describes the coupling of iodododecane and 3-pentanone using SmI₂ and HMPA.

Materials:

-

Samarium metal

-

Iodine

-

Anhydrous Tetrahydrofuran (THF)

-

Iodododecane

-

3-Pentanone

-

Hexamethylphosphoramide (HMPA)

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

Preparation of 0.1 M SmI₂ solution in THF:

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar under a stream of argon.

-

To the cooled flask, add samarium metal (1.1 equiv) and iodine (1.0 equiv).

-

Add anhydrous and degassed THF to achieve a 0.1 M concentration.

-

Stir the mixture vigorously at room temperature under an argon atmosphere for at least 2 hours. The formation of SmI₂ is indicated by the appearance of a deep blue color.

-

-

Barbier Reaction:

-

To the freshly prepared 0.1 M SmI₂ solution (1.0 equiv) under argon, add HMPA (10 equiv) dropwise via syringe. The solution will turn a deep purple color.

-

In a separate flame-dried vial under argon, prepare a solution of iodododecane (0.45 mmol) and 3-pentanone (0.45 mmol) in anhydrous THF (2 mL).

-

Add the substrate solution dropwise to the SmI₂/HMPA mixture with stirring.

-

The reaction is typically complete within 5 minutes, as indicated by the disappearance of the deep purple color and the formation of a cloudy suspension.[1]

-

Quench the reaction by exposing it to air and then add a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Reaction Mechanism:

The mechanism of the SmI₂-mediated Barbier reaction can vary depending on the additives used. In the presence of HMPA, the reaction is believed to proceed through the formation of an organosamarium intermediate.[1][6]

Caption: Mechanism of the SmI₂-Barbier reaction with HMPA.

With a catalytic amount of a Ni(II) salt, the mechanism involves a transmetalation step.[1]

Caption: Catalytic cycle of the Ni(II)-catalyzed SmI₂-Barbier reaction.

Samarium-Mediated Pinacol Coupling

The SmI₂-mediated pinacol coupling reaction is a reductive coupling of two carbonyl compounds to form a 1,2-diol.[2] This reaction is particularly useful for the synthesis of cyclic and acyclic diols with high diastereoselectivity.

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Carbonyl Compound | Additive/Conditions | Diastereomeric Ratio (dl:meso) | Yield (%) | Reference |

| 1 | Benzaldehyde | SmI₂/tetraglyme, Mg, Me₂SiCl₂ | 19:81 | - | [7] |

| 2 | Aliphatic Aldehyde | SmI₂/tetraglyme, Mg, Me₂SiCl₂ | up to 95:5 | - | [7] |

| 3 | 1,6-Dicarbonyl Compound | SmI₂/tetraglyme, Mg, Me₂SiCl₂ | 99:1 (de) | 77 | [7] |

| 4 | Ketonitrile | SmI₂, sonication | - | 49 | [2] |

| 5 | Aldehyde | SmI₂, HMPA, -78°C to rt | single isomer | 67 | [8] |

Experimental Protocol: Intramolecular Pinacol Coupling

This protocol describes a generic procedure for an intramolecular pinacol coupling reaction.

Materials:

-

Dicarbonyl substrate

-

0.1 M SmI₂ solution in THF

-

Anhydrous THF

-

Additives as required (e.g., HMPA, tetraglyme, Mg, Me₂SiCl₂)

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

Prepare a 0.1 M solution of SmI₂ in THF as described in section 2.1.

-

To a flame-dried Schlenk flask under argon, add the dicarbonyl substrate dissolved in anhydrous THF.

-

If required, add any additives to the substrate solution or the SmI₂ solution. For catalytic reactions, a co-reductant like magnesium is necessary.[7]

-

Cool the substrate solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Slowly add the SmI₂ solution to the substrate solution via cannula or syringe with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is often indicated by a color change from deep blue to yellow.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the diol product by flash chromatography or recrystallization.

Reaction Mechanism:

The pinacol coupling is initiated by the single-electron reduction of a carbonyl group to form a ketyl radical. Two of these radicals can then dimerize to form the pinacolate, which is protonated upon workup to yield the 1,2-diol.[2]

Caption: Mechanism of the SmI₂-mediated pinacol coupling reaction.

Samarium-Mediated Ketyl-Olefin Cyclization

The SmI₂-mediated ketyl-olefin cyclization is a powerful method for the construction of five- and six-membered rings.[3] The reaction involves the formation of a ketyl radical which then undergoes an intramolecular addition to a tethered alkene.

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Substrate | Ring Size | Additive | Diastereoselectivity | Yield (%) | Reference |

| 1 | Aldehyde with pendant enone | 6-endo-trig | MeOH | high | - | [3] |

| 2 | Keto enol ether | 5-exo-trig | HMPA | high | high | [9] |

| 3 | Aldehyde with pendant alkene | 4-exo-trig | tBuOH | - | good | [10] |

| 4 | Unsaturated lactone | 7-membered | H₂O | high | high | [10] |

| 5 | Enone | 5-exo-trig | - | - | 75 | [8] |

Experimental Protocol: Intramolecular Ketyl-Olefin Cyclization

This protocol provides a general procedure for the cyclization of an unsaturated ketone.

Materials:

-

Unsaturated ketone/aldehyde substrate

-

0.1 M SmI₂ solution in THF

-

Anhydrous THF

-

Proton source (e.g., tert-butanol) or HMPA

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

Prepare a 0.1 M solution of SmI₂ in THF as described in section 2.1.

-

In a flame-dried Schlenk flask under argon, prepare a solution of the unsaturated carbonyl compound and a proton source (e.g., 2 equivalents of tert-butanol) in anhydrous THF.

-

Cool the solution to the desired temperature (typically -78 °C).

-

Slowly add the SmI₂ solution to the substrate solution via cannula with vigorous stirring until the deep blue color persists.

-

Monitor the reaction by TLC.

-